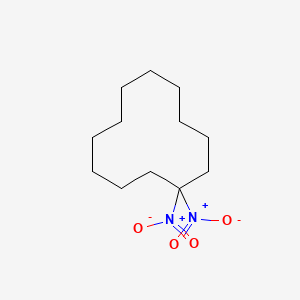

1,1-Dinitrocyclododecane

Description

1,1-Dinitrocyclododecane is a cyclic alkane derivative substituted with two nitro groups (-NO₂) at the 1,1-positions of the cyclododecane ring. Its molecular formula is C₁₂H₂₂N₂O₄, with a monoisotopic mass of 258.15796 Da .

Properties

CAS No. |

84065-76-9 |

|---|---|

Molecular Formula |

C12H22N2O4 |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

1,1-dinitrocyclododecane |

InChI |

InChI=1S/C12H22N2O4/c15-13(16)12(14(17)18)10-8-6-4-2-1-3-5-7-9-11-12/h1-11H2 |

InChI Key |

GQYUALUIENRERH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1-Dinitrocyclododecane typically involves nitration reactions. One common method is the nitration of cyclododecane using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction: Cyclododecane is treated with a nitrating mixture (HNO3/H2SO4) at low temperatures to introduce nitro groups.

Purification: The reaction mixture is then neutralized and purified through recrystallization or distillation to obtain pure 1,1-Dinitrocyclododecane.

Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1-Dinitrocyclododecane undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro groups can be substituted by other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form dinitro derivatives with different oxidation states.

Common reagents used in these reactions include hydrogen, catalysts like palladium, and nucleophiles such as amines or alcohols. Major products formed include amines, substituted cyclododecanes, and oxidized derivatives.

Scientific Research Applications

1,1-Dinitrocyclododecane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1-Dinitrocyclododecane exerts its effects depends on the specific application. In biological systems, its nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

1-Nitrododecane (C₁₂H₂₅NO₂)

- Molecular Weight : 215.33 g/mol (calculated from molecular formula).

- Structure : A linear dodecane chain with a single nitro group at the terminal position.

- Key Differences :

Structural Comparison: Cyclic vs. Linear Diols

1,5-Dodecanediol (C₁₂H₂₆O₂) and Dodecane-1,12-diol (C₁₂H₂₆O₂)

- Molecular Weight : ~202.33–202.34 g/mol .

- Functional Groups : Two hydroxyl (-OH) groups at different positions.

- Key Differences :

- Reactivity : Diols participate in hydrogen bonding, leading to higher boiling points and solubility in polar solvents compared to nitro compounds, which rely on dipole-dipole interactions.

- Applications : Diols are intermediates in polymer synthesis (e.g., polyesters), whereas nitro compounds are more relevant in explosives or propellants .

Substituent Comparison: Nitro vs. Halogen

1-Chlorododecane (C₁₂H₂₅Cl)

- Molecular Weight : ~204.78 g/mol (estimated).

- Functional Group : Terminal chlorine atom.

- Key Differences :

Data Tables

Table 1: Molecular Properties of 1,1-Dinitrocyclododecane and Analogues

| Compound | Molecular Formula | Molecular Weight (Da) | Functional Groups | Key Feature |

|---|---|---|---|---|

| 1,1-Dinitrocyclododecane | C₁₂H₂₂N₂O₄ | 258.16 | Two nitro (-NO₂) | Cyclic structure |

| 1-Nitrododecane | C₁₂H₂₅NO₂ | 215.33 | One nitro (-NO₂) | Linear chain |

| 1,5-Dodecanediol | C₁₂H₂₆O₂ | 202.33 | Two hydroxyl (-OH) | Mid-chain diol |

| Dodecane-1,12-diol | C₁₂H₂₆O₂ | 202.34 | Two hydroxyl (-OH) | Terminal diol |

| 1-Chlorododecane | C₁₂H₂₅Cl | 204.78 | One chlorine (-Cl) | Terminal halogen |

Table 2: Research and Commercial Status

| Compound | Patent Count | Literature Count | Notes |

|---|---|---|---|

| 1,1-Dinitrocyclododecane | 0 | 0 | No documented commercial use |

| 1-Nitrododecane | 0 | 0 | Limited safety data |

| 1,5-Dodecanediol | 0 | 0 | Used in polymer research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.